molecular formula C17H16O7 B123343 Blumeatin B CAS No. 79995-67-8

Blumeatin B

Cat. No.: B123343
CAS No.: 79995-67-8
M. Wt: 332.3 g/mol
InChI Key: SVPNMFZMHPLGRR-DLBZAZTESA-N
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Mechanism of Action

Target of Action

Blumeatin B, a plant flavonoid, primarily targets Xanthine Oxidase (XO) . XO is a multifunctional molybdoflavoprotein enzyme found in many mammalian tissues, particularly the intestine tract and liver . It catalyzes the oxidation of hypoxanthine and xanthine to generate uric acid and reactive oxygen species . This makes XO a key drug target for the treatment of hyperuricemia .

Mode of Action

This compound interacts with XO via hydrogen bonds . The main amino acid residues participating in XO’s interaction with this compound are Thr1010, Val1011, Phe914, and Ala1078 . This interaction inhibits the activity of XO, thereby reducing the production of uric acid and reactive oxygen species .

Biochemical Pathways

The inhibition of XO by this compound affects the biochemical pathway of uric acid production . Normally, XO catalyzes the oxidation of hypoxanthine and xanthine to produce uric acid . By inhibiting XO, this compound reduces the production of uric acid, which can help alleviate conditions like hyperuricemia .

Pharmacokinetics

This compound exhibits favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties . It has a high absorption profile in the human intestine (81.93%), suggesting good bioavailability .

Result of Action

The inhibition of XO by this compound leads to a decrease in uric acid production . This can help manage conditions like hyperuricemia, which is characterized by an excess of uric acid in the blood . Additionally, this compound has high radical scavenging activity, which might be correlated with its antioxidant activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Blumeatin B can be synthesized through a series of chemical reactions involving the cyclization of appropriate precursors. One method involves the use of Lewis acid-catalyzed cyclization followed by chiral resolution through Schiff base intermediates . The reaction conditions typically include controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves extraction from Blumea balsamifera using methods such as steam distillation, simultaneous distillation and extraction, and CO2 supercritical extraction . These methods are chosen based on their efficiency in isolating the volatile constituents of the plant.

Chemical Reactions Analysis

Types of Reactions: Blumeatin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or for further research purposes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce additional functional groups.

    Reduction: Reducing agents like sodium borohydride are employed to convert specific functional groups, enhancing the compound’s stability.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles to replace specific atoms or groups within the molecule.

Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological activities

Comparison with Similar Compounds

Blumeatin B is unique among flavonoids due to its specific structural features and biological activities. Similar compounds include:

This compound stands out due to its potent anticancer effects and its ability to inhibit xanthine oxidase, making it a valuable compound for further research and development.

Properties

IUPAC Name

(2R,3R)-3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O7/c1-22-9-6-11(19)14-13(7-9)24-17(16(21)15(14)20)8-3-4-12(23-2)10(18)5-8/h3-7,16-19,21H,1-2H3/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPNMFZMHPLGRR-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301000894
Record name 3,5-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301000894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79995-67-8
Record name Blumeatin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79995-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzopyran-4-one, 2,3-dihydro-3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-, (2R,3R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079995678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301000894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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